molecular formula C11H14BrN B14880274 3-(2-Bromophenyl)-3-methylpyrrolidine

3-(2-Bromophenyl)-3-methylpyrrolidine

Cat. No.: B14880274
M. Wt: 240.14 g/mol
InChI Key: WDSZOQVPPASREX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-3-methylpyrrolidine typically involves the reaction of 2-bromobenzyl chloride with 3-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl-substituted pyrrolidine.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-3-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-3-methylpyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-3-methylpyrrolidine: Contains a fluorine atom in place of bromine.

    3-(2-Iodophenyl)-3-methylpyrrolidine: Features an iodine atom instead of bromine.

Uniqueness

3-(2-Bromophenyl)-3-methylpyrrolidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-(2-bromophenyl)-3-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3

InChI Key

WDSZOQVPPASREX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2Br

Origin of Product

United States

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